molecular formula C4H7N3 B14031076 1-(Trideuteriomethyl)pyrazol-3-amine

1-(Trideuteriomethyl)pyrazol-3-amine

Cat. No.: B14031076
M. Wt: 100.14 g/mol
InChI Key: MOGQNVSKBCVIPW-FIBGUPNXSA-N
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Description

1-(METHYL-D3)-1H-PYRAZOL-3-AMINE is a deuterated analog of 1H-pyrazol-3-amine, where the hydrogen atoms in the methyl group are replaced with deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with appropriate reagents to form 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts and inert solvents is crucial in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces different amine derivatives .

Scientific Research Applications

1-(METHYL-D3)-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological activity. This property is particularly useful in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug .

Comparison with Similar Compounds

1-(METHYL-D3)-1H-PYRAZOL-3-AMINE can be compared with other similar compounds such as:

The uniqueness of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE lies in its deuterium content, which imparts distinct chemical and biological properties compared to its non-deuterated counterparts .

Properties

Molecular Formula

C4H7N3

Molecular Weight

100.14 g/mol

IUPAC Name

1-(trideuteriomethyl)pyrazol-3-amine

InChI

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)/i1D3

InChI Key

MOGQNVSKBCVIPW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=N1)N

Canonical SMILES

CN1C=CC(=N1)N

Origin of Product

United States

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